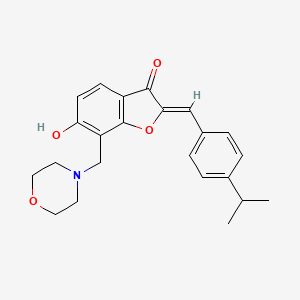

(Z)-6-hydroxy-2-(4-isopropylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one

Description

(Z)-6-Hydroxy-2-(4-isopropylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuranone derivative characterized by a benzylidene substituent at position 2, a hydroxy group at position 6, and a morpholinomethyl group at position 6. This compound belongs to the aurone family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and amyloid fibril-binding properties . The 4-isopropylbenzylidene group contributes to steric bulk and lipophilicity, while the morpholinomethyl moiety enhances solubility and bioavailability through hydrogen-bonding interactions.

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-15(2)17-5-3-16(4-6-17)13-21-22(26)18-7-8-20(25)19(23(18)28-21)14-24-9-11-27-12-10-24/h3-8,13,15,25H,9-12,14H2,1-2H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOFAUNNUHYMFO-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-2-(4-isopropylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound exhibits significant biological activities, primarily due to its unique structural features, including the presence of a morpholinomethyl substituent and a hydroxyl group. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H25NO4, with a molecular weight of 353.44 g/mol. The compound features a benzofuran core that is known for its diverse biological activities.

Antioxidant Properties

Research indicates that benzofuran derivatives possess potent antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The hydroxyl group in this compound enhances its ability to donate electrons, thereby neutralizing free radicals.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Effects

The anticancer potential of this compound has been evaluated in several in vitro studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. Studies have shown that the compound activates caspase pathways leading to programmed cell death.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HeLa | 18 | Caspase activation |

Case Studies

- In Vitro Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure.

- Antimicrobial Efficacy : Another study investigated the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with MIC values comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The biological and physicochemical properties of benzofuranone derivatives are highly dependent on substituents at positions 2 (benzylidene group) and 7. Below is a comparative analysis of key analogs:

Pharmacological and Physicochemical Properties

- Lipophilicity and Solubility: The target compound’s 4-isopropylbenzylidene group increases lipophilicity compared to methoxy (Compound 10) or bromo (Compound 9) analogs. However, the morpholinomethyl group at position 7 likely improves aqueous solubility due to its polar tertiary amine structure, contrasting with non-polar substituents like methyl () . Compounds with dihydroxyphenyl substituents () exhibit higher aqueous solubility (logP ~2.5) and bioavailability (score 0.55–0.56), suggesting that electron-donating groups enhance drug-likeness .

- Bioactivity: Bromo-substituted derivatives (e.g., Compound 9) show specificity for amyloid fibril binding, whereas methoxy/hydroxy analogs (e.g., ) demonstrate antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.